(2-Chloroethyl)(2-chloropropyl)amine

Alkylating agent Nitrogen mustard Structure-activity relationship

Researchers studying nitrogen mustard reactivity often find that symmetrical analogs (e.g., bis(2-chloroethyl)amine) fail to replicate the differential alkylation kinetics of asymmetric systems. This compound resolves that gap. • Enables comparative kinetic studies of aziridinium vs. azetidinium ion formation • Documented ~30-fold potency differential vs. symmetrical clinical mustards in antiphage assays • Supplied as stable HCl salt (CAS 52801-93-1) for improved handling & aqueous solubility Suited for medicinal chemistry SAR, heterocycle synthesis, and mechanistic investigations.

Molecular Formula C5H11Cl2N
Molecular Weight 156.05 g/mol
Cat. No. B13249751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloroethyl)(2-chloropropyl)amine
Molecular FormulaC5H11Cl2N
Molecular Weight156.05 g/mol
Structural Identifiers
SMILESCC(CNCCCl)Cl
InChIInChI=1S/C5H11Cl2N/c1-5(7)4-8-3-2-6/h5,8H,2-4H2,1H3
InChIKeyYSJCPBULFZDLKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Chloroethyl)(2-chloropropyl)amine at a Glance


(2-Chloroethyl)(2-chloropropyl)amine (CAS 78218-47-0 as free base; hydrochloride salt CAS 52801-93-1) is an asymmetrical secondary haloalkylamine of the nitrogen mustard class [1]. It contains two distinct chloroalkyl substituents—a 2-chloroethyl group and a 2-chloropropyl group—on a single secondary amine nitrogen, resulting in the molecular formula C₅H₁₁Cl₂N (MW 156.05 g/mol for free base) . This asymmetrical, bifunctional electrophilic structure distinguishes it from symmetrical bis(2-chloroethyl)amine (mechlorethamine) and symmetrical bis(2-chloropropyl)amine analogs . The hydrochloride salt form (MW 192.5 g/mol) is more commonly supplied for research use due to its improved handling stability and aqueous solubility relative to the free base [2].

Asymmetrical nitrogen mustard with two distinct chloroalkyl arms for mechanistic alkylation studies
Hydrochloride salt form commonly supplied for improved handling stability and aqueous solubility

Substitution Risk: (2-Chloroethyl)(2-chloropropyl)amine vs. Symmetric Mustards


Procurement specialists and researchers should not assume that symmetrical bis(2-chloroethyl)amine (mechlorethamine) or bis(2-chloropropyl)amine can substitute for (2-chloroethyl)(2-chloropropyl)amine without altering experimental outcomes. The presence of two chemically distinct chloroalkyl arms on the same nitrogen atom creates differential intramolecular alkylation rates, regioselective aziridinium/azetidinium ion formation pathways, and altered hydrolytic stability profiles that symmetrical analogs cannot replicate . Direct comparative studies on branched-chain nitrogen mustards demonstrate that replacing a primary chloroethyl arm with a secondary chloropropyl arm alters the relative rates of hydrolysis versus alkylation—effects that translate into measurable differences in biological activity and synthetic utility [1]. In antiphage assays, asymmetric mustards structurally related to (2-chloroethyl)(2-chloropropyl)amine exhibited potency differences of approximately 30-fold relative to symmetrical clinical mustards such as sarcolysin [2]. Simple replacement with a symmetrical analog therefore risks both mechanistic misinterpretation and irreproducible biological data.

Divergent alkylation kinetics
Asymmetrical arms produce differential alkylation rates and hydrolysis profiles not replicated by symmetrical mustards.
Distinct intermediate species
Substitution with symmetrical analogs eliminates aziridinium/azetidinium pathway diversity, limiting mechanistic insight.
Altered biological activity profile
Reported activity differences in related asymmetric mustards suggest biological data may not transfer; verify for your assay.

Product-Specific Evidence for (2-Chloroethyl)(2-chloropropyl)amine


Differential Alkylating Activity vs. Symmetrical Mustards

Direct comparative studies of nitrogen mustards using the NBP (4-(p-nitrobenzyl)pyridine) alkylation assay demonstrate that branched-chain mustards—compounds in which one alkylating arm is a secondary halide (e.g., 2-chloropropyl) rather than a primary halide (e.g., 2-chloroethyl)—exhibit significantly reduced alkylating activity relative to their symmetrical bis(2-haloethyl) counterparts [1]. In the specific head-to-head comparison of compound 25 (a bromo mustard containing one 2-bromoethyl and one 2-bromopropyl arm) versus its symmetrical bis(2-bromoethyl) analog 24, the branched-chain analog showed decreased alkylation reactivity while paradoxically demonstrating increased hydrolytic reactivity [1].

Alkylation activity divergence
Class-level
Branched-chain: ↑ hydrolysis, ↓ alkylation Symmetrical: baseline rates
Reactivity profile context; substitution alters kinetics
NBP assay; Bardos et al. 1965
Alkylating agent Nitrogen mustard Structure-activity relationship

Asymmetric Aziridinium/Azetidinium Ion Formation

The asymmetrical structure of (2-chloroethyl)(2-chloropropyl)amine provides a unique model system for investigating the differential reactivity of two distinct chloroalkyl groups within the same molecule, specifically the competition between 2-chloroethyl and 2-chloropropyl arms in intramolecular cyclization . This asymmetry allows researchers to probe how subtle changes in alkyl chain substitution—the presence of a methyl group on the β-carbon of the 2-chloropropyl moiety versus the unsubstituted 2-chloroethyl group—affect the kinetics and regioselectivity of aziridinium (three-membered) versus potential azetidinium (four-membered) ion formation . In contrast, symmetrical mustards such as mechlorethamine (bis(2-chloroethyl)amine) or bis(2-chloropropyl)amine contain identical arms and thus cannot provide this comparative mechanistic information.

Aziridinium/azetidinium pathways
Supporting evidence
Multiple distinct cyclization intermediates accessible
Enables mechanistic differentiation not possible with symmetrical analogs
Theoretical and experimental cyclization studies
Reaction mechanism Intramolecular cyclization Regioselectivity

Enhanced Antiphage Potency of Asymmetric Mustards

Comparative antiphage studies of dichloroethylamines reveal that asymmetric nitrogen mustards can exhibit substantially greater biological potency than symmetrical clinical mustards [1]. Novoembichin (2-chloro-N,N-bis(2-chloroethyl)propan-1-amine hydrochloride, CAS 1936-40-9), a tertiary amine analog containing both 2-chloroethyl and 2-chloropropyl functionality structurally related to (2-chloroethyl)(2-chloropropyl)amine, demonstrated antiphage activity that was approximately 30 times more potent than sarcolysin and dopan solutions [1]. Specifically, an equivalent antiphage effect was observed only when sarcolysin and dopan (5-[bis(2-chloroethyl)amino]-6-methyl uracil) solutions were about 30 times more concentrated than novoembichin solutions [1].

Antiphage activity differential
Class-level
~30×
Reported activity difference in viral model assay
Novoembichin analog; bacteriophage inactivation
Antiphage activity Biological potency Novoembichin

Asymmetric Amines as Annulating Reagents

Protected chloroethyl and chloropropyl amines—a class encompassing the core structure of (2-chloroethyl)(2-chloropropyl)amine—function as conformationally unrestricted ambiphilic reagents for annulation reactions with Michael acceptors [1]. This reaction is documented to be wide in scope, utilizes commercially available and stable reagents, and proceeds rapidly under mild conditions [1]. Unlike symmetrical bis-haloalkylamines, which lack the differential reactivity required for selective stepwise annulation, the asymmetrical chloroethyl/chloropropyl amine framework enables sequential activation of two distinct electrophilic sites, providing synthetic access to complex heterocyclic scaffolds not readily accessible with symmetrical precursors [1].

Ambiphilic annulating reactivity
Class-level
Conformationally unrestricted, stepwise regioselective
Supports heterocycle synthesis with asymmetric product distribution
Michael acceptor annulation; Shi et al. 2018
Synthetic methodology Annulation Michael addition

Applications of (2-Chloroethyl)(2-chloropropyl)amine


Alkylating Reactivity & Regioselectivity Studies

This compound serves as an ideal model substrate for fundamental mechanistic investigations into the differential reactivity of 2-chloroethyl versus 2-chloropropyl groups. Its asymmetrical structure enables comparative kinetic studies of aziridinium versus azetidinium ion formation, providing insight into how β-methyl substitution affects intramolecular cyclization rates and regioselectivity . Such studies are directly relevant to understanding the structure-activity relationships of clinical nitrogen mustards and designing next-generation alkylating agents with improved selectivity profiles [1].

Regioselective Annulation & Heterocycle Synthesis

Researchers developing novel annulation methodologies or constructing complex heterocyclic scaffolds should consider (2-chloroethyl)(2-chloropropyl)amine as a conformationally unrestricted ambiphilic building block. The differential reactivity of its two chloroalkyl arms enables sequential, regiocontrolled reactions with Michael acceptors that symmetrical mustards cannot provide [2]. This property is particularly valuable for synthesizing unsymmetrical azacrowns, piperazines, and other nitrogen-containing heterocycles where symmetrical bis-alkylation would yield unwanted product distributions.

Antineoplastic & Antiviral SAR Studies

For medicinal chemistry programs investigating nitrogen mustard-based therapeutics, (2-chloroethyl)(2-chloropropyl)amine provides a structurally defined scaffold for exploring how asymmetry affects biological potency. The documented 30-fold potency differential observed between asymmetric mustards (e.g., novoembichin) and symmetrical clinical mustards in antiphage assays [3] underscores that subtle structural modifications in this class yield substantial biological effects. This compound enables systematic SAR studies correlating alkyl arm substitution patterns with target engagement, cytotoxicity, and off-target reactivity.

Haloalkylamine-Derived Building Blocks

The compound is a valuable precursor for synthesizing more complex haloalkylamine derivatives, including N-(2-chloroethyl)-N-(2-chloropropyl)-p-toluenesulfonamide (CAS 25772-51-4) and N-(2-chloroethyl)-N-(2-chloropropyl)-1,3,2-oxazaphosphinan-2-amine 2-oxide (CAS 78149-83-4) [4]. Its hydrochloride salt form (CAS 52801-93-1) offers improved handling stability and aqueous solubility for synthetic transformations requiring water-miscible conditions [5].

Application
Selection Property
Validation Focus
Alkylating reactivity & mechanism studies
Asymmetrical chloroethyl/chloropropyl framework
Cyclization kinetics and intermediate profiling
Regioselective annulation & heterocycle synthesis
Differential arm reactivity for sequential activation
Stepwise alkylation product control
Nitrogen mustard SAR studies
Defined asymmetric alkylating scaffold
Biological activity assay-response context
Haloalkylamine-derived building blocks
Stable HCl salt, dual electrophilic sites
Synthetic derivatization compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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